molecular formula C31H27BrO3S B1671058 Ertiprotafib CAS No. 251303-04-5

Ertiprotafib

Cat. No. B1671058
M. Wt: 559.5 g/mol
InChI Key: FONCZICQWCUXEB-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ertiprotafib is a novel class of insulin sensitizers developed for the treatment of type 2 diabetes . In insulin-resistant rodent models, Ertiprotafib and a close analog lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .


Molecular Structure Analysis

Ertiprotafib is a small molecule with a chemical formula of C31H27BrO3S . It belongs to the class of organic compounds known as naphthothiophenes, which are compounds containing a naphthalene (or a derivative) fused to thiophene .


Chemical Reactions Analysis

Ertiprotafib is a potent inhibitor of IKK-β, with an IC50 value of 400±40 nM, which is much lower than that required for the half-maximal inhibition of the p-nitrophenyl phosphatase activity of PTP1B . Ertiprotafib is at least a dual PPARα and PPARβ agonist with EC50 values for transactivation of 1 μM .


Physical And Chemical Properties Analysis

Ertiprotafib is a small molecule with an average weight of 559.52 and a monoisotopic weight of 558.086429 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Glycemic Control and Lipid Profile Improvement

Ertiprotafib is noted for its potential in treating type 2 diabetes due to its insulin-sensitizing properties. Studies on insulin-resistant rodent models revealed that ertiprotafib effectively lowers fasting blood glucose and insulin levels and improves glycemic control during glucose tolerance tests. Additionally, it significantly improves lipid profiles by lowering triglyceride and free fatty acid levels. This therapeutic activity is thought to involve mechanisms beyond PTP1b inhibition, including activation of peroxisome proliferator-activated receptor (PPAR)α and PPARγ. These results highlight ertiprotafib's multifaceted approach in managing type 2 diabetes and associated lipid disorders (Erbe et al., 2005).

Inhibition of IκB Kinase β (IKK-β)

Another significant aspect of ertiprotafib's action is its potent inhibition of IκB kinase β (IKK-β), as demonstrated in a study with an IC50 of 400 nM. This property of ertiprotafib suggests a broader range of therapeutic targets and mechanisms, adding another layer of complexity to its potential applications in treating type 2 diabetes and possibly other conditions (Shrestha et al., 2007).

Modulation of Cytochrome P450 and Peroxisomal Enzymes

Ertiprotafib has been observed to influence the expression of hepatic cytochrome P450 and peroxisomal enzymes in animal models. The compound significantly increased liver weights in rats and dogs, an effect associated with the induction of these enzymes. This induction, particularly in rodent models, suggests that ertiprotafib's effects may extend to influencing hepatic drug-metabolizing enzymes, with potential implications for drug interactions and liver health (Tong et al., 2007).

Discovery of Novel PTP1B Inhibitors

Research into the pharmacology of ertiprotafib has led to the discovery of new PTP1B inhibitors. By understanding the interaction mode of ertiprotafib, researchers have been able to design and synthesize diverse molecules showing considerable inhibition against PTP1B. This is significant in the context of developing new therapeutic agents for conditions like diabetes, as PTP1B inhibitors play a crucial role in managing insulin resistance. The exploration of these novel inhibitors was inspired by the pharmacological profile of ertiprotafib, demonstrating its utility as a lead compound in drug discovery (Liu et al., 2013).

Understanding Ertiprotafib's Mode of Action

The mode of action of ertiprotafib, particularly as a PTP1B inhibitor, has been a subject of research. Studies using biomolecular NMR spectroscopy have provided insights into how ertiprotafib interacts with PTP1B. These findings are crucial for understanding the pharmacodynamics of ertiprotafib and its potential side effects, as well as for guiding the development of more effective and safer drugs targeting PTP1B (Kumar et al., 2020).

Safety And Hazards

Ertiprotafib should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s recommended to wear chemical impermeable gloves and ensure adequate ventilation .

properties

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179814
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ertiprotafib

CAS RN

251303-04-5
Record name Ertiprotafib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERTIPROTAFIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertiprotafib
Reactant of Route 2
Ertiprotafib
Reactant of Route 3
Reactant of Route 3
Ertiprotafib
Reactant of Route 4
Ertiprotafib
Reactant of Route 5
Ertiprotafib
Reactant of Route 6
Ertiprotafib

Citations

For This Compound
308
Citations
DV Erbe, S Wang, YL Zhang, K Harding, L Kung… - Molecular …, 2005 - ASPET
… that ertiprotafib inhibits PTP1b in vitro with nonclassic kinetics at concentrations above its EC 50 for PPAR agonism. Thus, the complete mechanism of action for ertiprotafib … Ertiprotafib …
Number of citations: 87 molpharm.aspetjournals.org
GS Kumar, R Page, W Peti - Plos one, 2020 - journals.plos.org
… of action of Ertiprotafib, we used biomolecular NMR spectroscopy to characterize the molecular details of the PTP1B:Ertiprotafib interaction. Our results show that Ertiprotafib induces …
Number of citations: 15 journals.plos.org
S Shrestha, BR Bhattarai, H Cho, JK Choi… - Bioorganic & medicinal …, 2007 - Elsevier
… of Ertiprotafib, in addition to PTP1B inhibition, have been suggested. In this study, Ertiprotafib was … Even though Ertiprotafib was developed as a potent PTP1B inhibitor, the biological …
Number of citations: 52 www.sciencedirect.com
JZ Liu, SE Zhang, F Nie, Y Yang, YB Tang… - Bioorganic & medicinal …, 2013 - Elsevier
… Ertiprotafib. A composite pharmacophore model was proposed from the interaction mode of Ertiprotafib, and … that the new inhibitors assumed binding modes similar to that of Ertiprotafib. …
Number of citations: 30 www.sciencedirect.com
Z Tong, A Chandrasekaran, R Jordan, V Markiewicz… - Xenobiotica, 2007 - Taylor & Francis
Ertiprotafib (ERTI) significantly increased liver weights in male and female rats, and moderately increased liver weights in male dogs after treatment for 28 days. The present study tested …
Number of citations: 3 www.tandfonline.com
YB Tang, JZ Liu, SE Zhang, X Du, F Nie… - …, 2014 - Wiley Online Library
… In addition, the benzyl group in ertiprotafib is assumed to interact with a less conserved … Although the clinical trial on ertiprotafib was terminated in phase II, ertiprotafib still offers a …
L Shen, Z Tong, W Demaio… - 11th North-American …, 2002 - hero.epa.gov
In vitro metabolism of [C-14]ertiprotafib in the liver microsomes of CD1 mice, OB/OB mice, Sprague/Dawley rats, Zucker FA/FA rats, beagle dogs and humans | Health & …
Number of citations: 0 hero.epa.gov
MS Renagupita, R Rahadianto… - Makara Journal of …, 2023 - scholarhub.ui.ac.id
… active site residue between the active compounds phlorotannins and Ertiprotafib indicated that phlorotannins are antidiabetic with the same inhibitory mechanism as Ertiprotafib. In …
Number of citations: 2 scholarhub.ui.ac.id
I vitro Activity, I vivo Activity
Number of citations: 0
JF Tobin, J Taylor, C Moxham, S Wang… - …, 2002 - AMER DIABETES ASSOC 1660 …
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.